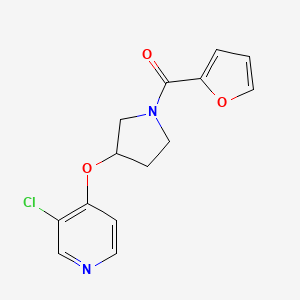
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone often involves multi-step chemical reactions, including condensation, substitution, and cyclization processes. For instance, the synthesis of similar boric acid ester intermediates with benzene rings was achieved through a three-step substitution reaction, confirmed by spectroscopic methods and mass spectrometry (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, a compound exhibiting a similar molecular framework was analyzed, revealing its crystalline structure and the presence of intermolecular hydrogen bonds, which are crucial for understanding the compound's stability and reactivity (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical behavior of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone can be inferred from studies on similar compounds. These studies often focus on nucleophilic substitution reactions, cycloaddition reactions, and the influence of various functional groups on the compound's reactivity and stability. For example, the interaction of furan-2-yl derivatives with different nucleophiles under various conditions has been explored to understand their reactivity patterns (Peng et al., 2020).
Physical Properties Analysis
The physical properties of compounds similar to (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are typically investigated through crystallography and solubility studies, providing insight into the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are fundamental aspects of understanding the behavior of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone. These properties are determined through a combination of experimental studies and theoretical calculations, such as density functional theory (DFT) analysis, which helps in predicting the molecule's behavior in chemical reactions (Sivakumar et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds similar to (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone have been synthesized for various applications. For instance, a study demonstrated the synthesis of polysubstituted furans through a catalyst-free, one-pot synthesis, which included derivatives such as 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones (Damavandi et al., 2012).
Biological Evaluation and Docking Studies
- Novel pyrazoline derivatives, including those structurally related to (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone, have been evaluated for antiinflammatory and antibacterial activities. This includes the study of their molecular docking, which could help in understanding their potential as therapeutic agents (Ravula et al., 2016).
Crystal and Molecular Structure Analysis
- The molecular structure of related compounds has been extensively studied. For instance, an analysis of the crystal and molecular structure of similar compounds like (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone has provided insights into their conformational and crystallographic properties (Lakshminarayana et al., 2009).
Antimicrobial Activity
- Research has also focused on the antimicrobial activities of these compounds. Studies have synthesized and tested various derivatives, including those with a methanone moiety, for their potential antimicrobial properties (Kırılmış et al., 2009).
Molecular Docking and Theoretical Studies
- Further, molecular docking and theoretical studies have been conducted on derivatives to understand their interaction with biological targets and to evaluate their potential medicinal properties. This includes investigations into their electronic structure and binding affinities (Sivakumar et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-11-8-16-5-3-12(11)20-10-4-6-17(9-10)14(18)13-2-1-7-19-13/h1-3,5,7-8,10H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFRWJRTOSVRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2488459.png)

![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)
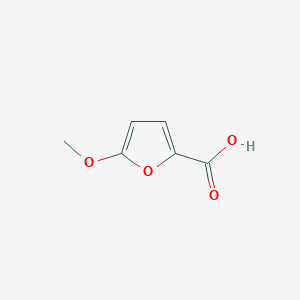
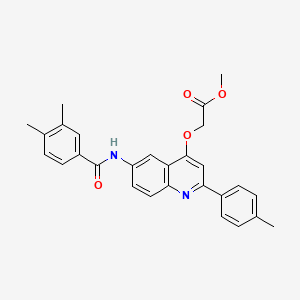
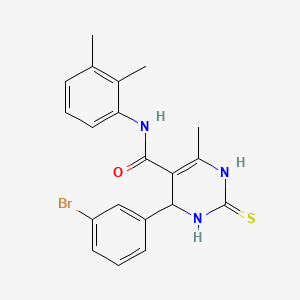
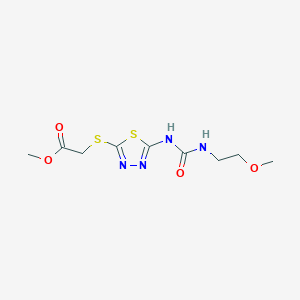
![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)
![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide](/img/structure/B2488475.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)
![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)